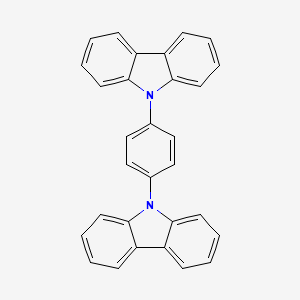







|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5](Cl)=[CH:4][CH:3]=1.[Cl-].[NH4+:10]>C(Cl)(Cl)Cl>[CH:3]1[C:4]2[N:10]([C:2]3[CH:7]=[CH:6][C:5]([N:10]4[C:7]5[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=5[C:5]5[C:4]4=[CH:3][CH:2]=[CH:7][CH:6]=5)=[CH:4][CH:3]=3)[C:7]3[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:5]=2[CH:6]=[CH:7][CH:2]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
4.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)Cl
|
|
Name
|
aryl halide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated off
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the excess chloroform under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
To the thus-obtained suspension was added methanol (130 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
the crystal was collected from the suspension by suction filtration
|
|
Type
|
WASH
|
|
Details
|
washed with methanol
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to afford 12.6 g of pCP as a white powder
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |